1-(5-Chloro-6-methylpyridin-3-YL)ethanone
Description
1-(5-Chloro-6-methylpyridin-3-yl)ethanone is a pyridine derivative featuring an acetyl group (ethanone) at the 3-position of the pyridine ring, with chlorine and methyl substituents at the 5- and 6-positions, respectively. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom acts as an electron-withdrawing group, while the methyl group provides mild electron-donating effects, influencing reactivity and interactions in biological systems.
Properties
IUPAC Name |
1-(5-chloro-6-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERJWLDPZYYPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridin-3-yl ethanone using thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Chloro-6-methylpyridin-3-YL)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring enhance its binding affinity to certain enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(5-Chloro-6-methylpyridin-3-yl)ethanone can be contextualized by comparing it to related pyridine derivatives. Key comparisons are organized below:
Positional Isomers
Analysis : Positional isomerism (e.g., 5-Cl vs. 6-Cl) significantly impacts molecular interactions. The 5-Cl-6-CH₃ configuration may enhance stability in hydrophobic environments compared to dichloro analogs .
Substituent Variations
Analysis : Replacement of methyl with sulfur-containing groups (e.g., SCH₃, SO₂CH₃) modifies electronic properties and biological activity. For instance, sulfonyl groups enhance water solubility and target binding in drug design .
Halogen and Functional Group Modifications
Analysis : Fluorine’s electronegativity enhances metabolic stability and bioavailability, while methoxy groups improve solubility but reduce electrophilic reactivity .
Biological Activity
1-(5-Chloro-6-methylpyridin-3-YL)ethanone, a compound with the molecular formula C8H8ClNO, has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, biochemical properties, and therapeutic applications based on diverse research findings.
Targeting Kinases
Research indicates that compounds similar to this compound may inhibit the activation of protein kinase B (Akt) and its downstream effectors. Specifically, it has been suggested that these compounds can modulate the phosphorylation of key proteins involved in cell signaling pathways, such as Pras40 and p70S6K.
Biochemical Pathways
The compound is also implicated in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation processes. This activation can influence various cellular responses, including inflammation and cell survival.
Pharmacokinetics
This compound has shown oral bioavailability in animal models. Studies suggest that upon oral administration, it effectively inhibits Akt activation and affects microtubule assembly in cancer cell lines like DU-145.
Cellular Effects
The compound's effects on cellular metabolism and signaling pathways are notable:
- Cell Signaling : It modulates GABA receptor activity, which plays a crucial role in neurotransmission.
- Gene Expression : Influences the expression of genes involved in cell proliferation and apoptosis.
- Cytotoxicity : Exhibits cytotoxic effects against various cancer cell lines, potentially making it a candidate for cancer therapy .
This compound interacts with several enzymes and proteins:
- Enzyme Inhibition : It has been shown to inhibit certain kinases, affecting their catalytic activity and leading to downstream effects on cellular signaling pathways.
- Metabolic Pathways : The compound is metabolized by liver enzymes, producing active or inactive metabolites that can influence its efficacy and safety profile.
Table 1: Summary of Biological Activities
Notable Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
